molecular formula C13H15FO2 B12071077 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester

Katalognummer: B12071077
Molekulargewicht: 222.25 g/mol
InChI-Schlüssel: IHNJARMIAGNGDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions are replaced by a fluorine atom and a vinyl group, respectively The tert-butyl ester group is attached to the carboxyl group of the benzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester typically involves the esterification of 3-Fluoro-5-vinyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

3-Fluoro-5-vinyl-benzoic acid+tert-butyl alcoholacid catalyst3-Fluoro-5-vinyl-benzoic acid tert-butyl ester+water\text{3-Fluoro-5-vinyl-benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-Fluoro-5-vinyl-benzoic acid+tert-butyl alcoholacid catalyst​3-Fluoro-5-vinyl-benzoic acid tert-butyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-5-vinyl-benzoic acid or 3-Fluoro-5-vinyl-benzaldehyde.

    Reduction: Formation of 3-Fluoro-5-vinyl-benzyl alcohol.

    Substitution: Formation of substituted derivatives, such as 3-Amino-5-vinyl-benzoic acid tert-butyl ester.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Fluoro-5-vinyl-benzoic acid tert-butyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-benzoic acid tert-butyl ester: Lacks the vinyl group, resulting in different reactivity and applications.

    5-Vinyl-benzoic acid tert-butyl ester:

    3-Chloro-5-vinyl-benzoic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

3-Fluoro-5-vinyl-benzoic acid tert-butyl ester is unique due to the presence of both the fluorine atom and the vinyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C13H15FO2

Molekulargewicht

222.25 g/mol

IUPAC-Name

tert-butyl 3-ethenyl-5-fluorobenzoate

InChI

InChI=1S/C13H15FO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3

InChI-Schlüssel

IHNJARMIAGNGDU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.